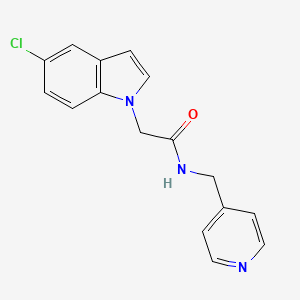![molecular formula C17H15N3O5S3 B11141325 2-{(3Z)-3-[3-(1,1-Dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11141325.png)
2-{(3Z)-3-[3-(1,1-Dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(3Z)-3-[3-(1,1-Dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, an indole moiety, and a thienyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(3Z)-3-[3-(1,1-Dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazolidinone Ring: This step involves the reaction of a thioamide with a haloketone under basic conditions to form the thiazolidinone ring.
Introduction of the Thienyl Group: The thienyl group is introduced via a nucleophilic substitution reaction, where a suitable thienyl halide reacts with the thiazolidinone intermediate.
Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone.
Final Coupling: The final step involves coupling the indole moiety with the thiazolidinone-thienyl intermediate using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and indole moieties.
Reduction: Reduction reactions can occur at the carbonyl groups present in the thiazolidinone and indole rings.
Substitution: Nucleophilic and electrophilic substitution reactions can take place, especially at the indole and thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the thienyl and indole rings.
Reduction: Reduced forms of the carbonyl groups, leading to alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolidinone and indole derivatives in organic reactions.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with enzymes and receptors could make it useful in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for more complex molecules in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{(3Z)-3-[3-(1,1-Dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the context of its application. The compound’s thiazolidinone and indole moieties are likely involved in binding to these targets, influencing their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds like 2-thioxo-4-thiazolidinone share structural similarities and are studied for their bioactivity.
Indole Derivatives: Indole-3-acetic acid and other indole-based compounds are known for their roles in plant growth and potential therapeutic applications.
Thienyl Compounds: Thiophene derivatives are widely studied for their electronic properties and use in materials science.
Uniqueness
What sets 2-{(3Z)-3-[3-(1,1-Dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide apart is its combination of these three distinct moieties in a single molecule. This unique structure provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and application in various fields.
Properties
Molecular Formula |
C17H15N3O5S3 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[(3Z)-3-[3-(1,1-dioxothiolan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C17H15N3O5S3/c18-12(21)7-19-11-4-2-1-3-10(11)13(15(19)22)14-16(23)20(17(26)27-14)9-5-6-28(24,25)8-9/h1-4,9H,5-8H2,(H2,18,21)/b14-13- |
InChI Key |
SSSXRMKPXVSGKV-YPKPFQOOSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)N)/SC2=S |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)N)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-3-hydroxy-5-(4-hydroxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11141251.png)
![7-methyl-9-phenyl-10,11-dihydro-5H,9H-benzo[c]pyrano[3,2-g]chromen-5-one](/img/structure/B11141252.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B11141253.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B11141256.png)
![7'-methoxy-7-{[3-(trifluoromethyl)benzyl]oxy}-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B11141269.png)
![(5Z)-5-(4-propoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11141271.png)
![methyl 4-({3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanoyl}amino)benzoate](/img/structure/B11141281.png)
![N~4~-benzyl-N~4~,3-dimethyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11141284.png)
![N-(pyridin-3-ylmethyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide](/img/structure/B11141288.png)
![4-[({[4-(acetylamino)phenyl]sulfonyl}amino)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B11141289.png)
![2-[acetyl(cyclopentyl)amino]-N-(3-chloro-4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11141296.png)
![N-(2-ethoxyphenyl)-2-{1-[(4-fluorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11141308.png)
![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11141315.png)
